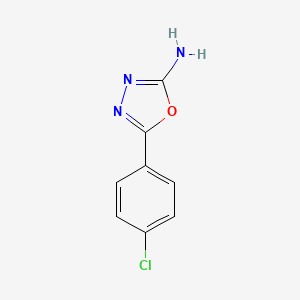

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWWZXSPDQIWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943933 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2138-98-9, 33621-61-3 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the Mechanism of Action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold recognized for its broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry.[1][2][3] Derivatives built upon this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4] This technical guide focuses on a specific derivative, this compound (PubChem CID: 356899), to provide a detailed exploration of its putative mechanisms of action, supported by data from analogous compounds.[5] We will synthesize findings from enzymology, cell biology, and computational studies to present a multi-faceted hypothesis of its molecular interactions and downstream cellular effects, primarily focusing on its potential as a cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.

Compound Profile: Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical identity. This compound is a small molecule whose properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₈H₆ClN₃O | PubChem[5] |

| Molecular Weight | 195.60 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Cl | PubChem[5] |

| InChIKey | ZMWWZXSPDQIWAZ-UHFFFAOYSA-N | PubChem[5] |

Core Mechanism of Action: A Multi-Target Approach to Cancer Cytotoxicity

The primary therapeutic potential of this compound and its analogs lies in their anticancer activity. Evidence suggests that this is not achieved through a single pathway but rather via the inhibition of multiple key enzymatic targets crucial for cancer cell proliferation and survival.

Primary Target Class: Enzyme Inhibition

The 1,3,4-oxadiazole scaffold serves as an effective pharmacophore for engaging the active sites of various enzymes. The primary mechanisms appear to converge on the inhibition of kinases and metabolic enzymes.

-

Kinase Inhibition (EGFR & CDK2): Certain indolinedione-oxadiazole hybrids have demonstrated remarkable cytotoxicity by inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pro-survival and proliferative pathways like PI3K/Akt and MAPK/ERK. Its inhibition is a validated strategy in oncology. CDK2 is essential for the G1/S transition in the cell cycle; its blockade leads to cell cycle arrest and prevents DNA replication.

-

Thymidine Phosphorylase (TP) Inhibition: Closely related 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been identified as potent inhibitors of thymidine phosphorylase.[1] TP is an enzyme involved in pyrimidine nucleotide metabolism and is often overexpressed in solid tumors. It plays a role in angiogenesis and protecting cancer cells from apoptosis. Its inhibition disrupts the nucleotide supply needed for rapid cell division.

-

Cholinesterase Inhibition: Various 5-aryl-1,3,4-oxadiazol-2-amine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] While primarily associated with Alzheimer's disease, emerging evidence links cholinesterase activity to tumor progression, suggesting this could be a secondary or contributing mechanism of action.

Downstream Cellular Consequences

The inhibition of these upstream targets initiates a cascade of events within the cancer cell, culminating in apoptosis and the cessation of proliferation.

In Vitro Cytotoxicity Data

The anticancer potential of the 1,3,4-oxadiazole scaffold is supported by broad-spectrum activity against various human cancer cell lines. While data for the exact title compound is limited in the public literature, numerous closely related analogs demonstrate significant efficacy.

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric (IC₅₀ or GP) | Reference |

| Diphenylamine-Oxadiazole | HT29 (Colon) | IC₅₀: 1.3–2.0 µM | [4] |

| Indolinedione-Oxadiazole | HT-29, HepG2 (Liver) | IC₅₀: 0.78 µM, 0.26 µM | [4] |

| N-(2,4-Dimethylphenyl)-5-aryl-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma), K-562 (Leukemia) | GP: 6.82, GP: 24.80 | [8] |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast) | Activity close to Adriamycin | [1] |

GP = Growth Percent Inhibition

Secondary Biological Activities

Beyond its anticancer effects, the this compound scaffold has been implicated in other therapeutic areas, suggesting a versatile mechanism of interaction with biological systems.

-

Antimicrobial and Antifungal Activity: The thiol precursor, 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol, exhibited good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[6] This suggests the core structure can interfere with microbial cellular processes.

-

Antiviral Potential: While direct evidence for the title compound is lacking, a related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivative showed inhibitory activity against the Tobacco Mosaic Virus (TMV).[9][10] This indicates that the aryl-heterocycle core may serve as a base for developing agents that disrupt viral replication or assembly.

Experimental Validation: A Self-Validating Protocol Workflow

To rigorously establish the mechanism of action, a logical, multi-step experimental approach is required. This workflow progresses from computational prediction to cell-free and finally to cell-based assays, with each step validating the findings of the previous one.

Protocol: Molecular Docking

This computational technique predicts the preferred orientation and binding affinity of the compound to its molecular target.

-

Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Setup: Generate the 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Define the binding site (active site) on the target protein. Run a docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site in multiple conformations.

-

Analysis: Score the resulting poses based on predicted binding energy. Analyze the top-ranked pose for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.[11]

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme with a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Compound Addition: Add this compound at various concentrations (e.g., 0.01 to 100 µM). Include a positive control inhibitor (e.g., Gefitinib) and a DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is luminescence-based, using an ADP-Glo™ assay that quantifies ADP production.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: MTT Cell Viability Assay

This cell-based assay quantifies the cytotoxic effect of the compound on cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells (e.g., A549, a lung cancer line with EGFR expression) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: After incubation (2-4 hours), dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: Read the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs function as multi-target anticancer agents. The primary mechanism of action is likely rooted in the inhibition of key enzymes controlling cell cycle progression (CDK2), signal transduction (EGFR), and nucleotide metabolism (Thymidine Phosphorylase). This multi-pronged attack provides a robust rationale for its observed cytotoxicity in various cancer cell lines.

Future research should focus on:

-

Target Deconvolution: Utilizing chemical proteomics to definitively identify the full spectrum of protein targets within the cell.

-

In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer to assess its therapeutic potential, pharmacokinetics, and safety profile.

-

Structural Optimization: Conducting further structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets, potentially by modifying the amine group or the chlorophenyl moiety. The presence of electronegative groups has been shown to be important for activity.[12]

By pursuing these avenues, the full therapeutic potential of this promising chemical scaffold can be elucidated and potentially translated into novel clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. This compound | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Blueprint of a Potential Pharmacophore: An In-depth Technical Guide to 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Introduction: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged heterocycle, frequently incorporated into novel therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding. The title compound, 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine, represents a key building block in drug discovery, merging the oxadiazole core with a pharmacologically significant chlorophenyl moiety.[1] A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for its rational application in the design of new drugs. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular identity of this compound. The ensuing discussion is tailored for researchers and drug development professionals, emphasizing not just the spectral features but also the underlying principles that govern the experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Analysis

Sample Preparation: A crucial first step for high-quality NMR data is meticulous sample preparation. For a typical analysis, 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its residual proton signal at ~2.50 ppm serves as a convenient internal reference. The use of a deuterated solvent is essential to avoid overwhelming the detector with solvent protons.

Data Acquisition: The prepared sample is transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument. A higher field strength provides better signal dispersion and resolution, which is critical for unambiguous peak assignment. For ¹H NMR, a standard pulse sequence is employed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum by collapsing carbon-proton couplings into single lines, making the number of unique carbon environments readily apparent.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the 4-chlorophenyl group.

-

Aromatic Protons (AA'BB' System): The four protons on the chlorophenyl ring will give rise to a characteristic AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the oxadiazole ring (H-2' and H-6') are in a different chemical environment compared to the protons meta to the oxadiazole ring (H-3' and H-5'). This difference in environment leads to distinct chemical shifts. Typically, protons ortho to an electron-withdrawing group are shifted downfield.

-

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on factors such as concentration, temperature, and residual water in the solvent. In DMSO-d₆, these protons often appear at a higher chemical shift due to hydrogen bonding with the solvent.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | H-2', H-6' (Aromatic) |

| ~7.60 | Doublet | 2H | H-3', H-5' (Aromatic) |

| ~7.20 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment.

-

Oxadiazole Ring Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are in highly distinct electronic environments. The carbon atom attached to the chlorophenyl group (C-5) and the carbon atom bearing the amine group (C-2) will have characteristic downfield chemical shifts due to the influence of the electronegative nitrogen and oxygen atoms.

-

Aromatic Carbons: The 4-chlorophenyl ring will exhibit four distinct carbon signals. The carbon atom directly attached to the oxadiazole ring (C-1'), the carbon atom bearing the chlorine atom (C-4'), and the two sets of equivalent methine carbons (C-2'/C-6' and C-3'/C-5').

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 (Oxadiazole) |

| ~155 | C-5 (Oxadiazole) |

| ~135 | C-4' (Aromatic) |

| ~129 | C-3', C-5' (Aromatic) |

| ~128 | C-2', C-6' (Aromatic) |

| ~125 | C-1' (Aromatic) |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR Analysis

For a solid sample like this compound, the KBr pellet method is a standard and reliable technique. A small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then compressed under high pressure to form a transparent pellet, which is placed in the path of the IR beam. KBr is used because it is transparent in the mid-IR region.

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

-

N-H Stretching: The primary amine group will show two distinct stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

-

C=N Stretching: The carbon-nitrogen double bond within the 1,3,4-oxadiazole ring will exhibit a strong absorption band typically in the range of 1665-1620 cm⁻¹.[1]

-

C-O-C Stretching: The C-O-C ether-like linkage within the oxadiazole ring gives rise to characteristic stretching vibrations, often appearing as strong bands in the 1050-925 cm⁻¹ region.[1]

-

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3412, 3318 | Medium-Strong | N-H Asymmetric & Symmetric Stretching (-NH₂) |

| 3032 | Medium | Aromatic C-H Stretching |

| 1658 | Strong | C=N Stretching (Oxadiazole ring) |

| 1620 | Medium | Aromatic C=C Stretching |

| 1022, 971 | Strong | C-O-C Stretching (Oxadiazole ring) |

| 832 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique for relatively small and volatile organic molecules. In the mass spectrometer, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy imparted during ionization often causes the molecular ion to fragment in a predictable manner.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide key information for its identification.

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₆ClN₃O), which is approximately 195.6 g/mol .[1] Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺• and (M+2)⁺• peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the heterocyclic ring and loss of small neutral molecules.

Predicted Mass Spectral Data:

| m/z | Interpretation |

| 195/197 | Molecular ion peak [M]⁺• / [M+2]⁺• |

| 139/141 | [M - N₂CO]⁺• or [4-chlorobenzonitrile]⁺• |

| 111/113 | [4-chlorophenyl]⁺• |

Visualizing the Molecular Structure and Fragmentation

To better illustrate the relationships between the different parts of the molecule and its fragmentation in the mass spectrometer, a graphical representation is useful.

References

A Technical Guide to the Crystal Structure Analysis of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: From Synthesis to Supramolecular Architecture

Abstract: The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the development of novel therapeutic agents. Its bio-isosteric relationship with ester and amide functionalities, coupled with its metabolic stability, makes it a focal point in drug design. This guide provides an in-depth technical walkthrough of the comprehensive crystal structure analysis of a key derivative, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. We navigate from the foundational steps of targeted synthesis and single-crystal cultivation to the advanced elucidation of its three-dimensional architecture through single-crystal X-ray diffraction. Beyond simple structure determination, this paper emphasizes the critical analysis of intermolecular interactions using Hirshfeld surface analysis and computational modeling. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage detailed structural knowledge for the rational design of next-generation pharmaceuticals.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The title compound, this compound, combines this potent heterocycle with a chlorophenyl group—a common substituent in drug candidates for its ability to modulate lipophilicity and metabolic stability—and a primary amine, which serves as a crucial hydrogen bonding donor.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount. This knowledge underpins our ability to predict and modify physicochemical properties such as solubility, stability, and bioavailability—key determinants of a drug's efficacy. Furthermore, a detailed map of a molecule's hydrogen bonding capabilities and stacking interactions provides invaluable insights for structure-based drug design, informing how the molecule might interact with biological targets like enzymes or receptors.

This guide adopts a holistic approach, demonstrating how a synergistic combination of experimental and computational techniques provides a complete and robust picture of the molecule's solid-state behavior.

Synthesis and Crystallization: Obtaining Analysis-Grade Material

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material and the method of crystallization are critical factors that directly impact the quality of the final X-ray diffraction data.

Synthetic Protocol: An Oxidative Cyclization Approach

A reliable method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of an appropriate acylthiosemicarbazide precursor. This approach is favored for its efficiency and scalability.

Experimental Protocol:

-

Step 1: Synthesis of 1-(4-chlorobenzoyl)thiosemicarbazide.

-

To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine, add 4-chlorobenzoyl chloride (1.05 eq) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the acylthiosemicarbazide intermediate.

-

-

Step 2: Oxidative Cyclization to this compound.

-

Suspend the 1-(4-chlorobenzoyl)thiosemicarbazide (1.0 eq) in an alcoholic solvent (e.g., ethanol).

-

Add an oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) in the presence of a catalyst like potassium iodide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

-

Cultivation of Single Crystals

The growth of a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with well-defined faces and no visible defects—is often more art than science. The slow evaporation technique is a robust and widely used method for small organic molecules.

Crystallization Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. High solubility often leads to the rapid precipitation of small, unusable microcrystals. For the title compound, a mixture of Dimethylformamide (DMF) and ethanol is a good starting point.

-

Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, and allow it to stand undisturbed. Patience is key; crystals require time to grow.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material at atomic resolution. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically deconstructed to reveal the arrangement of atoms.

Experimental Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the resulting model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for SC-XRD Analysis:

-

Crystal Mounting: A high-quality single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various angles.[1][2][3][4]

-

Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the reflections to determine the unit cell parameters and Bravais lattice, followed by integrating the intensities of each reflection.[5]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares program, such as SHELXL. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors, ultimately yielding a precise and accurate final model.

-

Validation: The final Crystallographic Information File (CIF) is validated using tools like the IUCr's checkCIF service to ensure the model is chemically and crystallographically sound.

Results: The Crystal Structure of this compound

The following section details the expected structural features based on the analysis of closely related 1,3,4-oxadiazole derivatives found in the crystallographic literature.

Crystallographic Data Summary

A successful structure determination will yield a set of key crystallographic parameters that define the crystal system and the quality of the refinement.

| Parameter | Expected Value/Type | Significance |

| Chemical Formula | C₈H₆ClN₃O | Defines the atomic composition. |

| Formula Weight | 195.61 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pnma | Defines the specific symmetry operations. |

| a, b, c (Å); β (°) | To be determined | Dimensions and angle of the unit cell. |

| Volume (ų) | To be determined | Volume of the unit cell. |

| Z | e.g., 4 | Number of molecules per unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A primary indicator of the model's quality. |

| wR₂ (all data) | < 0.15 | A weighted R-factor for all data. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good refinement. |

Molecular Geometry

The analysis of the refined structure reveals the precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Caption: Molecular structure with atom numbering scheme.

Key Geometric Features:

-

Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The dihedral angle between this ring and the chlorophenyl ring is a key conformational parameter. A relatively small dihedral angle suggests a high degree of conjugation across the molecule.

-

Bond Lengths: The C-N bonds within the oxadiazole ring will exhibit partial double-bond character. The exocyclic C-N bond to the amino group will be shorter than a typical C-N single bond, indicating some delocalization of the nitrogen lone pair into the heterocyclic ring.

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement dictated by a network of non-covalent interactions. Identifying and characterizing these interactions is crucial for understanding the material's properties. For this compound, the primary amine group and the nitrogen atoms of the oxadiazole ring are key players in forming a robust hydrogen-bonded network.

Expected Interactions:

-

N—H···N Hydrogen Bonds: The most significant interaction is expected to be a classic hydrogen bond where the amino group (-NH₂) acts as a donor to one of the nitrogen atoms (N1 or N2) of the oxadiazole ring of an adjacent molecule. This interaction is strong and highly directional, often leading to the formation of infinite chains or dimeric motifs.

-

π-π Stacking: The aromatic chlorophenyl and oxadiazole rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the overall packing stability.

-

C—H···O and C—H···Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds may also be present, further stabilizing the three-dimensional crystal lattice.

Caption: Key intermolecular interactions driving crystal packing.

Hirshfeld Surface Analysis: Visualizing and Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments.

Methodology:

-

CIF Input: The analysis begins with the refined crystallographic information file (CIF).

-

Surface Generation: A Hirshfeld surface is calculated for the molecule of interest. This surface is defined as the region where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

-

Property Mapping: Various properties are mapped onto this surface. The most informative are:

-

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of normal length in white, and longer contacts in blue. This provides an immediate visual representation of the most significant interactions.

-

Shape Index: Reveals the shape of the surface, with red areas indicating concave regions (often where π-π stacking occurs) and blue areas indicating convex regions.

-

-

2D Fingerprint Plots: The surface information is decomposed into two-dimensional histograms called fingerprint plots. These plots summarize all intermolecular contacts, quantifying the relative contribution of each interaction type (e.g., H···H, H···N, H···Cl) to the overall crystal packing.

For the title compound, the d_norm map is expected to show prominent red spots corresponding to the N—H···N hydrogen bonds. The 2D fingerprint plot would likely show a pair of sharp "spikes" characteristic of these strong, directional interactions, along with broader regions representing the more varied H···H, C···H, and H···Cl contacts.

Conclusion and Implications for Drug Development

This in-depth guide has outlined the comprehensive workflow for the crystal structure analysis of this compound. By integrating synthesis, single-crystal X-ray diffraction, and computational analysis, we can build a detailed and robust understanding of not only the molecule's individual geometry but also its supramolecular architecture.

Key Takeaways for Drug Development Professionals:

-

Polymorph Screening: The identified intermolecular interactions are the energetic drivers of crystal packing. This knowledge is fundamental for polymorph screening, as different packing arrangements (polymorphs) can have drastically different properties, including solubility and stability.

-

Structure-Activity Relationship (SAR): The primary amine's role as a potent hydrogen bond donor is experimentally confirmed and quantified. This informs SAR studies, suggesting that modifications to this group will have a significant impact on target binding and physicochemical properties.

-

Rational Co-crystal Design: Understanding the dominant hydrogen bonding motifs provides a rational basis for designing co-crystals. By introducing a suitable co-former that can interact with the oxadiazole nitrogen atoms or the amine group, it may be possible to engineer novel solid forms with improved properties.

References

Structure-Activity Relationship of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Analogs: A Technical Guide for Medicinal Chemists

Executive Summary

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the specific chemical space surrounding 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, a core structure that has served as a fertile ground for the development of potent therapeutic candidates.[4] By systematically analyzing substitutions at both the 2-amino position and the 5-phenyl ring, this document elucidates the key structure-activity relationships (SAR) that govern the biological efficacy of these analogs, with a primary focus on their anticancer properties. We will dissect the impact of electronic and steric modifications, provide detailed experimental protocols for synthesis and evaluation, and offer insights into the potential mechanisms of action that drive their cytotoxic effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the rational design of next-generation oxadiazole-based therapeutics.

The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Drug Discovery

A Privileged Heterocyclic System

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide functionalities have made it a highly attractive scaffold in drug design.[1][2] Compounds incorporating this ring system have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic activities.[3][5] This versatility stems from the scaffold's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.

The this compound Core

The specific core, this compound, provides a robust and synthetically accessible starting point for chemical library development.[4] It features three key regions for structural modification:

-

The 2-amino group: A primary site for introducing diverse substituents to modulate lipophilicity, electronic properties, and target engagement.

-

The 1,3,4-oxadiazole ring: The central pharmacophore, contributing to the overall geometry and metabolic stability of the molecule.

-

The 5-(4-chlorophenyl) group: A secondary site for modification, where the chloro substituent can influence electronic distribution and provide a key interaction point with target proteins.

Synthetic Strategies and Workflow

General Synthetic Pathway

The synthesis of N-aryl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine analogs typically follows a well-established multi-step sequence. The foundational step involves the oxidative cyclization of a semicarbazone precursor. This approach is efficient and allows for the late-stage introduction of diversity at the N-aryl position.

A common synthetic route begins with the reaction of an appropriate acyl hydrazide with an isothiocyanate to form an acylthiosemicarbazide, which is then cyclized. An alternative and widely used method involves the oxidative cyclization of aldehyde semicarbazones.[6] For the parent 2-amino analogs, this can be achieved through the reaction of a hydrazide with cyanogen bromide or by oxidizing semicarbazones.[7]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target analogs, starting from a substituted benzohydrazide.

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility and stability are foundational pillars that dictate a molecule's bioavailability, formulation, and ultimately, its clinical efficacy and safety. This guide provides a detailed technical overview of the solubility and stability of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, recognized for its metabolic stability and ability to engage in hydrogen bonding.[1]

This document will delve into the theoretical and practical aspects of determining the aqueous solubility of this compound, including established experimental protocols. Furthermore, it will provide a comprehensive framework for assessing its stability under various stress conditions, as mandated by international regulatory guidelines. The insights and methodologies presented herein are designed to equip researchers with the necessary knowledge to design robust experiments, interpret data accurately, and make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential before embarking on detailed solubility and stability assessments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₆ClN₃O | PubChem |

| Molecular Weight | 195.60 g/mol | PubChem |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Cl | PubChem |

| InChI | InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | PubChem |

| CAS Number | 2138-98-9 | PubChem |

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor aqueous solubility can lead to erratic and incomplete absorption, resulting in suboptimal therapeutic efficacy.

Known Solubility Data

An experimental kinetic solubility value for this compound has been reported in the PubChem database.

| pH | Solubility | Method | Source |

| 7.4 | 14.3 µg/mL | Not specified | PubChem |

This value suggests that the compound has low aqueous solubility, which is a common characteristic of many small molecule drug candidates. This underscores the importance of conducting thorough solubility assessments to guide formulation development.

Experimental Determination of Solubility

To gain a comprehensive understanding of the solubility profile, both kinetic and thermodynamic solubility assays are recommended.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is valuable in the early stages of drug discovery for ranking compounds.[2]

Protocol for Kinetic Solubility Determination:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitate Removal: Separate any precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[3]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for kinetic solubility determination.

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true" solubility and is crucial for pre-formulation and formulation development.[4]

Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate buffer at various pH values).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility under the tested conditions.

Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability testing is essential to determine the re-test period for a drug substance and the shelf-life of a drug product. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[5][6]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.[7] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[8]

Hydrolysis is a common degradation pathway for many drug substances. The hydrolytic stability of this compound should be evaluated across a range of pH values.

Protocol for Hydrolytic Degradation Study:

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Samples should be taken at various time points.

-

Neutralization: At each time point, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

The 1,3,4-oxadiazole ring is generally considered to be relatively stable. However, under strong acidic or basic conditions, ring opening can occur. For instance, studies on other oxadiazole derivatives have shown that at low pH, protonation of a nitrogen atom can make the ring susceptible to nucleophilic attack, leading to ring cleavage.[9] At high pH, direct nucleophilic attack can also lead to ring opening.[9]

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients.

Protocol for Oxidative Degradation Study:

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Condition: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the compound solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

-

Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation.

While the 1,3,4-oxadiazole ring itself is relatively resistant to oxidation, the amino group at the 2-position could be a potential site for oxidative degradation.

Photostability testing is crucial to determine if a compound is sensitive to light, which has implications for manufacturing, packaging, and storage. The ICH Q1B guideline provides a framework for photostability testing.[10][11]

Protocol for Photostability Study:

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: The total light exposure should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After exposure, analyze the samples for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.

Thermal stability is assessed to understand the effect of temperature on the compound.

Protocol for Thermal Degradation Study:

-

Sample Preparation: Store the solid compound at an elevated temperature (e.g., 60°C) in a controlled environment.

-

Incubation: Maintain the temperature for a defined period (e.g., up to 7 days).

-

Analysis: At various time points, analyze the sample to determine the extent of degradation.

Logical Flow for Forced Degradation Studies

Caption: Overview of the forced degradation study workflow.

Long-Term Stability Studies

In addition to forced degradation studies, long-term stability studies under ICH-defined storage conditions are necessary to establish the re-test period.[12]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

During these studies, the compound should be monitored for changes in its physical and chemical properties, including appearance, assay, and degradation products.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. The available data suggests that the compound has low aqueous solubility, necessitating careful formulation strategies. A comprehensive stability assessment, including forced degradation studies and long-term stability testing under ICH guidelines, is essential to understand its degradation pathways and to establish appropriate storage conditions and a re-test period. The protocols and insights provided in this guide offer a robust framework for researchers to conduct these critical studies, thereby ensuring the quality, safety, and efficacy of this promising compound.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. database.ich.org [database.ich.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. fda.gov [fda.gov]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

exploring the pharmacophore of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to Elucidating the Pharmacophore of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and significant role in the development of therapeutic agents. Within this class, this compound has emerged as a molecule of interest, exhibiting a spectrum of biological activities. Understanding its pharmacophore—the essential three-dimensional arrangement of chemical features that enables it to interact with a specific biological target—is paramount for rational drug design and the optimization of lead compounds. This guide provides a comprehensive framework for researchers and drug development professionals to explore and define the pharmacophore of this compound, integrating both ligand-based and structure-based methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a privileged heterocyclic structure in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester groups contribute to its prevalence in therapeutically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, and its analogues have been specifically noted for their potential as anticancer and antimicrobial agents.

The core challenge in optimizing such a scaffold lies in understanding the precise spatial arrangement of functional groups—the pharmacophore—that governs its interaction with a biological target. A well-defined pharmacophore model serves as a powerful predictive tool, enabling virtual screening of compound libraries and guiding the synthesis of novel, more potent analogues.

The Pharmacophore Modeling Workflow: A Strategic Overview

Pharmacophore modeling aims to identify the key molecular features responsible for a compound's biological activity. Our approach will be systematic, beginning with the foundational steps of data collection and preparation, and proceeding through hypothesis generation and rigorous validation.

Methodological & Application

experimental protocol for synthesizing 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

An Application Note for the Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative follows a logical two-step synthetic pathway, beginning with the formation of the key intermediate, 4-chlorobenzohydrazide, followed by a base-mediated cyclization using cyanogen bromide. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety considerations for hazardous reagents, and robust analytical characterization of the final product.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities make it a valuable scaffold in modern drug design.[2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3]

The target molecule, this compound[4][5], combines this valuable oxadiazole core with a 4-chlorophenyl substituent, a common feature in many bioactive compounds, and a 2-amino group that provides a crucial handle for further structural elaboration and library development. This protocol details a reliable and reproducible method for its synthesis, empowering researchers to access this important building block for their discovery programs.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages. The first stage involves the synthesis of a key precursor, 4-chlorobenzohydrazide, via the hydrazinolysis of a commercially available ester. The second, and most critical stage, is the construction of the 1,3,4-oxadiazole ring through the cyclization of the hydrazide intermediate with cyanogen bromide.

Workflow Overview

The logical flow from starting materials to the final characterized product is depicted below. This diagram outlines the major operational stages, including reaction, work-up, and purification for each part of the synthesis.

Caption: High-level workflow for the two-part synthesis.

Reagents and Materials

This table summarizes the key reagents required for the complete synthesis. It is imperative to use reagents of appropriate purity (e.g., ACS grade or higher) and to use anhydrous solvents where specified to ensure optimal reaction outcomes.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Part | Notes |

| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | A | Starting material |

| Hydrazine hydrate (~64%) | H₆N₂O | 50.06 | A | Use in a fume hood |

| Ethanol (200 Proof) | C₂H₅OH | 46.07 | A, B | Anhydrous for Part B |

| 4-chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 | B | Product of Part A |

| Cyanogen Bromide (CNBr) | CBrN | 105.92 | B | EXTREMELY TOXIC |

| Potassium Bicarbonate | KHCO₃ | 100.12 | B | Base |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | B | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | B | Drying agent |

| Deionized Water | H₂O | 18.02 | A, B |

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 4-chlorobenzohydrazide Intermediate

This procedure details the conversion of the starting ester to the hydrazide precursor. The principle is a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-chlorobenzoate (17.06 g, 100 mmol).

-

Solvent and Reagent Addition: Add 100 mL of ethanol to the flask and stir until the solid dissolves. Carefully add hydrazine hydrate (15.0 mL, ~300 mmol) to the solution.[6] The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Crystallization: After the reaction is complete, reduce the volume of ethanol to approximately one-third of the original volume using a rotary evaporator.[6] Allow the concentrated solution to cool to room temperature, then place it in an ice bath for 1 hour to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted hydrazine hydrate.

-

Drying: Dry the purified 4-chlorobenzohydrazide in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (85-95%). The product should be a white crystalline solid with a melting point of 162-165 °C.

Part B: Synthesis of this compound

This step involves the cyclization of the hydrazide with cyanogen bromide. The hydrazide acts as a dinucleophile, reacting with the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.[7]

⚠️ CRITICAL SAFETY PROTOCOL: Handling Cyanogen Bromide (CNBr) ⚠️

Cyanogen bromide is a highly toxic, corrosive, and volatile solid that can be fatal if inhaled, swallowed, or absorbed through the skin.[8][9] It reacts with moisture and acids to release extremely toxic and flammable hydrogen cyanide (HCN) gas.[10][11][12] Strict adherence to the following safety protocols is mandatory.

-

Engineering Controls: All manipulations involving CNBr must be performed inside a certified chemical fume hood with excellent ventilation.[10][13]

-

Personal Protective Equipment (PPE): A full set of PPE is required:

-

Storage: Store CNBr in a tightly sealed container in a cool, dry, and desiccated environment, away from acids and water.[10][13]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[9] A cyanide antidote kit should be available, and all personnel must be trained in its use.[13]

-

Quenching and Disposal: Unreacted CNBr and any contaminated materials must be quenched and disposed of as hazardous waste. A common quenching procedure involves slowly adding the waste to a cold, stirred, basic solution of sodium hypochlorite (bleach). This should be done in a fume hood.

-

Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzohydrazide (8.53 g, 50 mmol) and potassium bicarbonate (7.51 g, 75 mmol).

-

Solvent Addition: Add 100 mL of anhydrous ethanol. Stir the suspension vigorously at room temperature for 15 minutes. The potassium bicarbonate acts as a base to neutralize the hydrogen bromide that is formed during the reaction, which could otherwise react with the starting material.[7]

-

Cyanogen Bromide Addition: In the fume hood, carefully weigh cyanogen bromide (5.82 g, 55 mmol) into a dry, sealed container. Dissolve it in 25 mL of anhydrous ethanol. Add this solution dropwise to the stirred hydrazide suspension over 30 minutes using an addition funnel.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting hydrazide is consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate (150 mL) and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous washes remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

-

Physical Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₈H₆ClN₃O[4]

-

Molecular Weight: 195.61 g/mol [4]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole ring), and C-Cl stretching.

-

¹H NMR Spectroscopy: Expected signals corresponding to the aromatic protons on the chlorophenyl ring and the amine (-NH₂) protons. The aromatic protons will likely appear as two distinct doublets in the 7.5-8.0 ppm range.

-

Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ at m/z ≈ 196, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺ at m/z ≈ 198 in a ~3:1 ratio).

References

- 1. jchemrev.com [jchemrev.com]

- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H6ClN3O | CID 356899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 33621-61-3 [matrix-fine-chemicals.com]

- 6. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. in.nau.edu [in.nau.edu]

- 11. nj.gov [nj.gov]

- 12. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. research.uga.edu [research.uga.edu]

Application Notes: Strategic Evaluation of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine as a Potential Anticancer Agent

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-oxadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide focuses on 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, a compound whose structural attributes—a lipophilic 4-chlorophenyl group for potential membrane interaction and a hydrogen-bonding 2-amino group—make it a compelling candidate for anticancer investigation. We present a structured, multi-phase experimental strategy designed to thoroughly characterize its biological activity, moving from broad cytotoxic screening to detailed mechanistic and target-based assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation.

Phase 1: Foundational Cytotoxicity Screening

Scientific Rationale: The primary and most critical step in evaluating a novel compound is to determine its fundamental ability to inhibit the proliferation of cancer cells. This phase establishes the dose-dependent cytotoxic effect and calculates the half-maximal inhibitory concentration (IC50), a key metric of potency that informs the concentrations used in all subsequent mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric assay for this purpose.[4] Its principle is based on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells into a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

Materials:

-

This compound (Test Compound)

-

Panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

MTT solution: 5 mg/mL in sterile PBS, filtered

-

Positive control drug (e.g., Doxorubicin)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette and sterile reservoir trays

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

-

Cell Plating:

-

Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[7]

-

Expert Insight: Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects from evaporation during incubation.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

-

Perform a serial dilution series (e.g., 10-point, 2-fold dilutions) in culture medium to create 2X working concentrations. Final concentrations in the assay may range from 0.1 µM to 100 µM.

-

Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, or fresh medium (untreated control) to the appropriate wells in quadruplicate.[7]

-

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition and Formazan Development:

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using an inverted microscope.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance (OD) at 570 nm.

-

Data Analysis:

-

Calculate the average OD for each set of replicates.

-

Subtract the average OD of the medium-only blank from all other readings.

-

Calculate the Percentage Viability: % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

-

Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Phase 2: Unraveling the Mechanism of Action

Scientific Rationale: An IC50 value confirms that the compound is cytotoxic, but it doesn't explain how. The next logical step is to determine if the compound induces programmed cell death (apoptosis) or disrupts the normal process of cell division (cell cycle arrest). These are two of the most common mechanisms of action for effective anticancer drugs.[8]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect this event.[9] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells.[10] This dual-staining method, analyzed by flow cytometry, distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cell populations.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at its predetermined 1X and 2X IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

-

Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle is composed of distinct phases (G0/G1, S, G2/M), each characterized by a specific amount of DNA.[12] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can measure this fluorescence on a per-cell basis, allowing for the quantification of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound is inducing cell cycle arrest.

Procedure:

-

Treat cells in 6-well plates with the compound as described in the apoptosis protocol.

-

Harvest cells, wash with PBS, and obtain a single-cell suspension.

-

Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[13]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[14]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry. Use doublet discrimination gating to exclude cell clumps from the analysis.

Phase 3: Investigating Molecular Targets & Pathways

Scientific Rationale: Based on extensive research, the 1,3,4-oxadiazole scaffold is known to interact with a variety of cancer-relevant targets.[1][15][16] Identifying the specific molecular target(s) of this compound provides a deeper understanding of its mechanism and is crucial for further drug development. A logical workflow guides this investigation from broad effects to specific molecular interactions.

Workflow for Anticancer Evaluation

Caption: A strategic workflow for the comprehensive evaluation of a novel anticancer compound.

Potential Targets for 1,3,4-Oxadiazole Derivatives:

-

Kinases: A primary target class. Derivatives have shown activity against Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and others.[3][17][18]

-

Tubulin: Some heterocyclic compounds interfere with tubulin polymerization, a mechanism shared by well-known chemotherapeutics.[2]

-